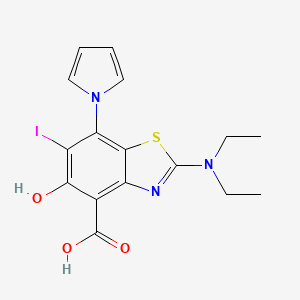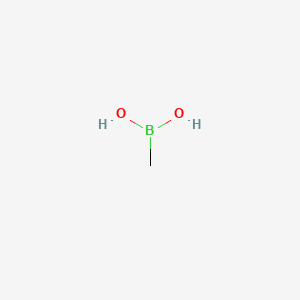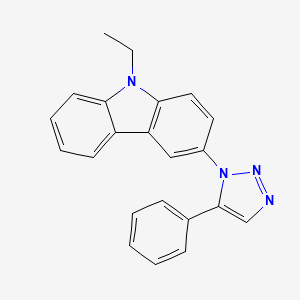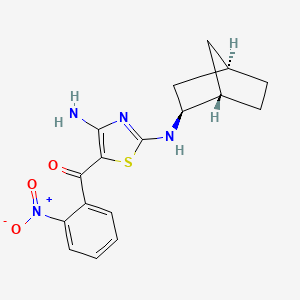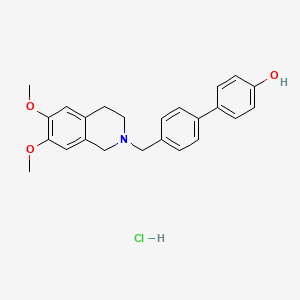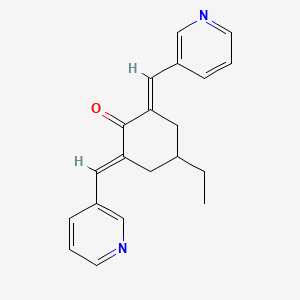![molecular formula C19H23ClF3NO3 B608939 2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid CAS No. 1599477-75-4](/img/structure/B608939.png)
2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid
Descripción general
Descripción
MDK77754, also known as GPR120 Compound A, is an orally available, high-affinity agonist of GPR120 (EC50 = ~0.35 µm) that demonstrates potent selectivity over another lipid-sensing G-protein, GPR40 (FFAR1). MDK77754 has CAS#1599477-75-4. For the convenience of communication, we name it as MDK77754. The last 5 digit of CAS# was used in its name.
Aplicaciones Científicas De Investigación
Adipogenesis and Energy Metabolism
Field
This application falls under the field of Cellular and Molecular Life Sciences .
Application
GPR120 has a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue . It is involved in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .
Methods
The methods of application or experimental procedures involve studying the systemic role of GPR120 in adipose tissue, including both white and brown adipocytes .
Results
The results show that GPR120 represents a promising target for the treatment of obesity-related metabolic disorders .
Treatment of Type 2 Diabetes Mellitus
Field
This application is in the field of Pharmaceutical Sciences .
Application
GPR120, also known as free fatty acid receptor 4 (FFAR4), which is activated by medium-chain and long-chain fatty acids, has emerged as an interesting potential target for the treatment of metabolic disorders .
Methods
A series of novel GPR120 agonists were designed and synthesized based on the structure of TUG-891 .
Results
Among the designed compounds, one showed excellent agonistic activity and selectivity and could improve glucose tolerance in normal mice in a dose-dependent manner .
Antibody Detection
Field
This application is in the field of Immunology .
Application
Antibodies that detect GPR120 can be used in several scientific applications .
Methods
These antibodies target GPR120 in Human, Mouse, and Rat samples .
Results
The GPR120 polyclonal antibodies are developed in Rabbit and Goat .
Metabolic Diseases Treatment
Application
GPR120 is a promising target for the treatment of metabolic diseases . It is activated by free fatty acids and stimulates the release of glucagon-like peptide-1 (GLP-1), which can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .
Methods
In this study, a series of novel GPR120 agonists were designed and synthesized to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 .
Results
Compound 11b showed excellent GPR120 agonistic activity and pharmacokinetic properties, and could reduce the blood glucose of normal mice in a dose-dependent manner . In addition, no hypoglycemic side effects were observed even at a dose of 100 mg/kg .
Immunohistochemistry
Application
Antibodies that detect GPR120 can be used in several scientific applications, including Immunohistochemistry .
Results
Our GPR120 polyclonal antibodies are developed in Rabbit and Goat .
Sensing Unsaturated Fatty Acids
Field
This application is in the field of Biochemistry .
Application
GPR120 is involved in sensing unsaturated fatty acids . It is activated by free fatty acids and plays a critical role in metabolic diseases .
Methods
The methods of application or experimental procedures involve studying the complexity of GPR120 signaling .
Results
The insights into the complexity of GPR120 signaling may pave the way for potential therapeutic applications of GPR120 in metabolic diseases .
Propiedades
IUPAC Name |
2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPELCYCESAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
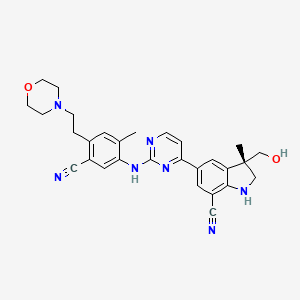

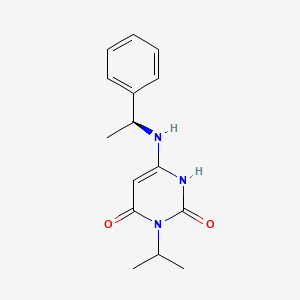
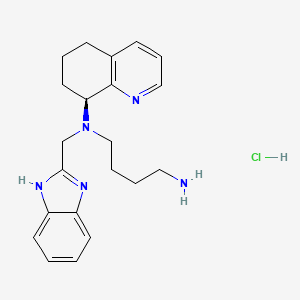
![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
